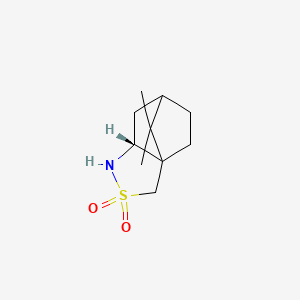
(2R)-Bornane-10,2-sultam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Bornane-10,2-sultam is a useful research compound. Its molecular formula is C10H17NO2S and its molecular weight is 215.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis
(2R)-Bornane-10,2-sultam is primarily utilized as a chiral auxiliary in asymmetric synthesis. It helps induce chirality in target molecules, leading to products with high optical purity. The compound's ability to control stereochemistry is crucial for synthesizing pharmaceuticals and biologically active compounds .
Case Study: Glyoxylic Acid Derivatives
Research highlighted the use of N-glyoxyloyl-(2R)-bornane-10,2-sultam in synthesizing chiral derivatives of glyoxylic acid. This methodology demonstrated excellent stereocontrol and was applied to synthesize natural products and their analogs .
Medicinal Chemistry
The sulfonamide group in this compound is explored for its potential as an enzyme inhibitor . The compound mimics the transition state of enzyme substrates, allowing it to inhibit enzyme activity through competitive binding or allosteric modulation.
Case Study: Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit promising antimicrobial activity, suggesting potential applications in treating bacterial infections .
Material Science
In the field of material science, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its structural properties allow for the development of novel materials with specific functionalities.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains sultam ring; bicyclic structure | Significant biological activity; chiral auxiliary |
| N-Acetyl-(2R)-bornane-10,2-sultam | Acetyl group instead of propionyl | Different reactivity patterns |
| N-Glyoxyloyl-(2R)-bornane-10,2-sultam | Glyoxyloyl group | High stereocontrol in synthesis |
Research Findings
Recent studies emphasize the following key findings regarding this compound:
- Enzyme Inhibition : Demonstrated effectiveness against specific enzymes involved in bacterial metabolism.
- Chiral Auxiliary Role : Proven effectiveness in asymmetric synthesis leading to biologically active compounds with enhanced efficacy compared to non-chiral methods .
Propriétés
Formule moléculaire |
C10H17NO2S |
|---|---|
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
(5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10?/m1/s1 |
Clé InChI |
DPJYJNYYDJOJNO-CCNFQMFXSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
SMILES isomérique |
CC1(C2CCC13CS(=O)(=O)N[C@@H]3C2)C |
SMILES canonique |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















